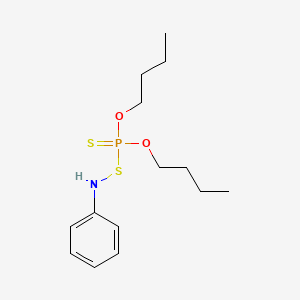
N-dibutoxyphosphinothioylsulfanylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dibutoxyphosphinothioylsulfanylaniline is an organophosphorus compound that features a phosphinothioyl group bonded to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-dibutoxyphosphinothioylsulfanylaniline typically involves the reaction of aniline with dibutoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-dibutoxyphosphinothioylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-dibutoxyphosphinothioylsulfanylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of N-dibutoxyphosphinothioylsulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-dibutoxyphosphinothioylsulfanylaniline: Unique due to its specific phosphinothioyl group and aniline structure.
Dibutyl phthalate: Commonly used as a plasticizer but lacks the phosphinothioyl group.
N-phenylphosphinothioylsulfanylaniline: Similar structure but with different alkyl groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
65767-52-4 |
|---|---|
Molekularformel |
C14H24NO2PS2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
N-dibutoxyphosphinothioylsulfanylaniline |
InChI |
InChI=1S/C14H24NO2PS2/c1-3-5-12-16-18(19,17-13-6-4-2)20-15-14-10-8-7-9-11-14/h7-11,15H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
SAAGQWOXTJTBEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=S)(OCCCC)SNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



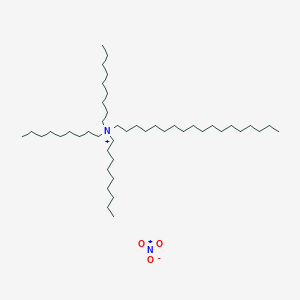
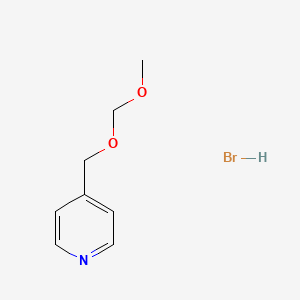

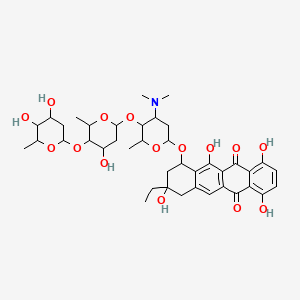

![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
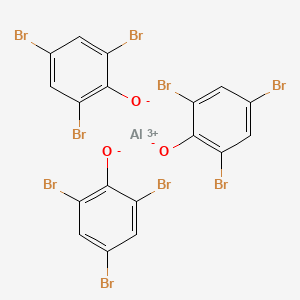
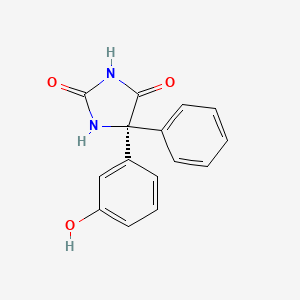
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)
![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
